Flt3/D835Y-IN-1 -

Flt3/D835Y-IN-1

Catalog Number: EVT-12546143
CAS Number:
Molecular Formula: C22H21N5O3
Molecular Weight: 403.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Flt3/D835Y-IN-1 is a compound designed to target the FMS-like tyrosine kinase 3 (FLT3) receptor, specifically addressing the D835Y mutation commonly associated with acute myeloid leukemia (AML). This mutation is known to confer resistance to several FLT3 inhibitors, making the development of selective inhibitors crucial for effective treatment. Flt3/D835Y-IN-1 belongs to a class of compounds that exhibit potent inhibitory activity against both FLT3-ITD and FLT3-D835Y mutations, providing a promising avenue for therapeutic intervention in AML patients.

Source and Classification

Flt3/D835Y-IN-1 is classified as a selective inhibitor of the FLT3 receptor tyrosine kinase. Its development stems from ongoing research into targeted therapies for hematological malignancies, particularly AML, where mutations in the FLT3 gene are prevalent. The compound is part of a broader effort to create second-generation FLT3 inhibitors that demonstrate improved efficacy and selectivity compared to earlier treatments.

Synthesis Analysis

Methods and Technical Details

The synthesis of Flt3/D835Y-IN-1 involves several key steps, typically employing organic synthesis techniques such as:

  1. Reagent Selection: The synthesis begins with the selection of appropriate starting materials that can be modified through various chemical reactions.
  2. Reaction Conditions: Specific conditions such as temperature, pH, and reaction time are meticulously controlled to optimize yield and purity.
  3. Purification: Post-synthesis, the compound undergoes purification processes such as recrystallization or chromatography to isolate the desired product from by-products and unreacted materials.
Molecular Structure Analysis

Structure and Data

Flt3/D835Y-IN-1 features a molecular structure characterized by specific functional groups that enhance its interaction with the FLT3 receptor. Key structural elements include:

  • Core Structure: A central scaffold that is crucial for binding to the ATP-binding site of the FLT3 kinase.
  • Functional Groups: Modifications on this scaffold that improve selectivity for the D835Y mutant over wild-type FLT3.

The molecular formula and weight, along with detailed structural data such as bond lengths and angles, are typically determined using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy.

Chemical Reactions Analysis

Reactions and Technical Details

Flt3/D835Y-IN-1 undergoes specific chemical reactions that are essential for its activity:

  1. Binding Reaction: The primary reaction of interest is the binding of Flt3/D835Y-IN-1 to the FLT3 kinase domain. This interaction stabilizes the inactive DFG-out conformation of the kinase, preventing its activation.
  2. Inhibition Mechanism: The compound effectively inhibits downstream signaling pathways associated with cell proliferation and survival in AML cells harboring the D835Y mutation.

Quantitative analysis of these reactions is often conducted using enzyme kinetics assays to determine IC50 values, which reflect the concentration needed to inhibit 50% of enzyme activity.

Mechanism of Action

Process and Data

The mechanism of action for Flt3/D835Y-IN-1 involves:

  • Competitive Inhibition: The compound competes with ATP for binding at the active site of the FLT3 kinase. This competition is crucial because it prevents phosphorylation events that lead to cell proliferation.
  • Mutant Selectivity: Due to structural changes induced by the D835Y mutation, Flt3/D835Y-IN-1 exhibits a higher affinity for this variant compared to wild-type FLT3, which is significant for overcoming resistance mechanisms in AML therapy.

Molecular dynamics simulations and binding assays provide data supporting this mechanism, illustrating how Flt3/D835Y-IN-1 maintains effective inhibition under physiological conditions.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Flt3/D835Y-IN-1 possesses several notable physical and chemical properties:

  • Solubility: The compound's solubility profile is critical for its bioavailability; it must be soluble in biological fluids to exert its therapeutic effects.
  • Stability: Stability under physiological conditions ensures that the compound remains active without degradation during treatment.
  • Lipophilicity: The logP value indicates how well the compound can traverse cellular membranes, impacting its absorption and distribution in vivo.

Characterization techniques such as high-performance liquid chromatography (HPLC) are employed to analyze these properties quantitatively.

Applications

Scientific Uses

Flt3/D835Y-IN-1 has significant potential applications in oncology research and clinical settings:

  • Targeted Therapy: It serves as a promising candidate for targeted therapy in AML patients with FLT3-D835Y mutations, aiming to improve treatment outcomes.
  • Research Tool: The compound can also be utilized in laboratory settings to study FLT3 signaling pathways and resistance mechanisms associated with various mutations.
  • Combination Therapies: Ongoing studies may explore combining Flt3/D835Y-IN-1 with other agents to enhance therapeutic efficacy against resistant AML forms.

Properties

Product Name

Flt3/D835Y-IN-1

IUPAC Name

2-[(E)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxy-1-piperazin-1-ylethanone

Molecular Formula

C22H21N5O3

Molecular Weight

403.4 g/mol

InChI

InChI=1S/C22H21N5O3/c28-18(27-11-9-23-10-12-27)13-30-26-20-15-6-2-4-8-17(15)24-21(20)19-14-5-1-3-7-16(14)25-22(19)29/h1-8,23,25,29H,9-13H2/b26-20+

InChI Key

DTTMVAWVXDJYSD-LHLOQNFPSA-N

Canonical SMILES

C1CN(CCN1)C(=O)CON=C2C3=CC=CC=C3N=C2C4=C(NC5=CC=CC=C54)O

Isomeric SMILES

C1CN(CCN1)C(=O)CO/N=C/2\C3=CC=CC=C3N=C2C4=C(NC5=CC=CC=C54)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.